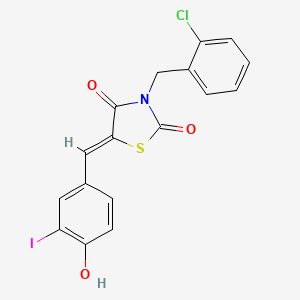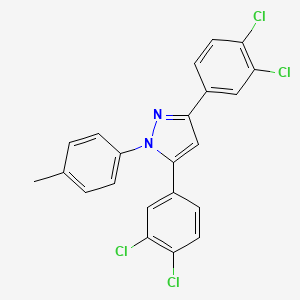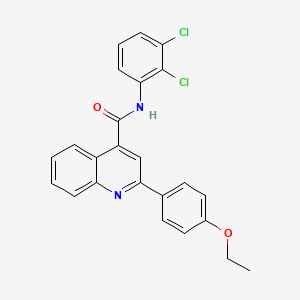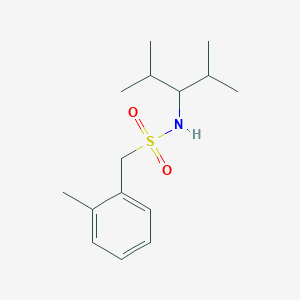
3-(2-chlorobenzyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
3-(2-chlorobenzyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorobenzyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). PPAR-γ is a nuclear receptor that plays a crucial role in glucose and lipid metabolism. Activation of PPAR-γ by this compound leads to increased insulin sensitivity and glucose uptake in cells. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, which can help in the management of inflammatory diseases.
Biochemical and Physiological Effects:
3-(2-chlorobenzyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can improve glucose uptake and insulin sensitivity in cells. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(2-chlorobenzyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potential therapeutic applications in the treatment of diabetes and inflammatory diseases. Additionally, this compound has been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-(2-chlorobenzyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione. One area of research could be the development of more efficient synthesis methods for this compound. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound in other diseases such as cancer and neurodegenerative disorders. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its effects on glucose and lipid metabolism.
Aplicaciones Científicas De Investigación
3-(2-chlorobenzyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been investigated for its potential therapeutic applications in various scientific research studies. One of the major applications of this compound is in the treatment of diabetes. It has been found to improve insulin sensitivity and glucose uptake in cells, which can help in the management of diabetes. Additionally, this compound has anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClINO3S/c18-12-4-2-1-3-11(12)9-20-16(22)15(24-17(20)23)8-10-5-6-14(21)13(19)7-10/h1-8,21H,9H2/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZYVALUUPMEOJ-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)I)SC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)I)/SC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClINO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4721052.png)
![1-{[1-(4-fluorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine](/img/structure/B4721058.png)
![1-(difluoromethyl)-N,5-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4721071.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4721080.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4721081.png)
![3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4721082.png)


![5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4721099.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4721104.png)

![N-[2-(aminocarbonyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4721109.png)
![N-[3-(1-azepanyl)propyl]-2-methylbenzamide](/img/structure/B4721125.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B4721127.png)